molecular formula C43H53N8O6P B071030 2-(Dimethylaminomethylidene)amino-9-(2-deoxy-b-D-ribofuranosyl)purine 3'-CE phosphoramidite CAS No. 178925-41-2

2-(Dimethylaminomethylidene)amino-9-(2-deoxy-b-D-ribofuranosyl)purine 3'-CE phosphoramidite

Cat. No.: B071030
CAS No.: 178925-41-2
M. Wt: 808.9 g/mol
InChI Key: LHOYFIRBNASJKY-MACIYHSTSA-N
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Description

Phosphoramidite for incorporation of a 2-amino-modified purine in a synthetic oligonucleotide.

Scientific Research Applications

Unnatural Base Pair Synthesis

One of the notable applications of this compound is in the synthesis of unnatural base pairs. Ishikawa, Hirao, and Yokoyama (2000) designed an unnatural base pair, 2-amino-6-(N,N-dimethylamino)purine (denoted x) and pyridin-2-one (denoted y), to explore shape complementarity in base pair formation. Their study involved the synthesis of the phosphoramidite of x and the incorporation experiment using Escherichia coli DNA polymerase I (Ishikawa, Hirao, & Yokoyama, 2000).

DNA Fragment Incorporation

Cadena-Amaro, Delepierre, and Pochet (2005) synthesized and incorporated the nucleoside 2-amino-9-(2-deoxy-beta-d-ribofuranosyl)-7,8-dihydro-8-oxo-purine into DNA oligonucleotides. They investigated the thermal stability of heteroduplexes containing this compound, offering insights into its utility in DNA structure and function studies (Cadena-Amaro, Delepierre, & Pochet, 2005).

Enzyme Inhibitor Research

Shah, Schaeffer, and Murray (1965) explored the synthesis of 6-substituted-9-(5-deoxy- β-D-xylofuranosyl)purines, including dimethylamino variants, and evaluated their potential as inhibitors of the enzyme adenosine deaminase. This research underscores the utility of such compounds in enzyme inhibition studies, which are crucial for understanding various biochemical pathways (Shah, Schaeffer, & Murray, 1965).

Oligonucleotide Modification

Prakash et al. (2002) developed a method for synthesizing 2'-O-[2-[(N,N-dimethylamino)oxy]ethyl] modified purine and pyrimidine nucleosides. Their research into the modification of oligonucleotides is vital for advancing our understanding of nucleic acid chemistry and its applications in biotechnology and medicine (Prakash et al., 2002).

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-(Dimethylaminomethylidene)amino-9-(2-deoxy-b-D-ribofuranosyl)purine 3'-CE phosphoramidite involves the protection of the hydroxyl group at the 3'-position of the ribose, followed by the coupling of the protected nucleoside with the phosphoramidite derivative of the amino group of the purine base. The dimethylaminomethylidene group is introduced by reacting the amino group of the purine with formaldehyde and dimethylamine in the presence of acetic acid.", "Starting Materials": [ "2-deoxy-b-D-ribofuranosyl-3'-O-acetyl-5'-O-(4,4'-dimethoxytrityl)uridine", "9H-purin-6-amine", "Formaldehyde", "Dimethylamine", "Acetic acid", "Diisopropylethylamine", "2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite", "N,N-diisopropylethylamine", "Triethylamine", "Acetonitrile", "Dimethylformamide", "Chloroform", "Methanol", "Pyridine", "Trifluoroacetic acid", "Diethyl ether" ], "Reaction": [ "Protection of the 3'-hydroxyl group of the ribose with acetic anhydride and pyridine", "Deprotection of the 5'-hydroxyl group of the uridine with dichloroacetic acid", "Protection of the 5'-hydroxyl group of the uridine with 4,4'-dimethoxytrityl chloride and pyridine", "Coupling of the protected nucleoside with 9H-purin-6-amine, formaldehyde, dimethylamine, and acetic acid to form 2-(Dimethylaminomethylidene)amino-9-(2-deoxy-b-D-ribofuranosyl)purine", "Protection of the amino group of the purine with acetic anhydride and pyridine", "Deprotection of the 3'-hydroxyl group of the ribose with methanolic ammonia", "Coupling of the protected nucleoside with 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite and N,N-diisopropylethylamine to form 2-(Dimethylaminomethylidene)amino-9-(2-deoxy-b-D-ribofuranosyl)purine 3'-CE phosphoramidite", "Deprotection of the 4,4'-dimethoxytrityl group with trifluoroacetic acid in chloroform", "Purification of the product by column chromatography using acetonitrile/dimethylformamide as the eluent", "Final deprotection of the acetyl group at the 3'-position of the ribose with triethylamine and acetic anhydride", "Isolation of the product by precipitation with diethyl ether" ] }

CAS No.

178925-41-2

Molecular Formula

C43H53N8O6P

Molecular Weight

808.9 g/mol

IUPAC Name

N'-[3-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2H-pyrazolo[4,3-d]pyrimidin-7-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C43H53N8O6P/c1-29(2)51(30(3)4)58(55-24-12-23-44)57-36-25-37(39-40-41(49-48-39)42(46-27-45-40)47-28-50(5)6)56-38(36)26-54-43(31-13-10-9-11-14-31,32-15-19-34(52-7)20-16-32)33-17-21-35(53-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H,48,49)/t36-,37+,38+,58?/m0/s1

InChI Key

LHOYFIRBNASJKY-MACIYHSTSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=C6C(=NN5)C(=NC=N6)N=CN(C)C

SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=C6C(=NN5)C(=NC=N6)N=CN(C)C

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=C6C(=NN5)C(=NC=N6)N=CN(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Dimethylaminomethylidene)amino-9-(2-deoxy-b-D-ribofuranosyl)purine 3'-CE phosphoramidite
Reactant of Route 2
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2-(Dimethylaminomethylidene)amino-9-(2-deoxy-b-D-ribofuranosyl)purine 3'-CE phosphoramidite
Reactant of Route 3
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2-(Dimethylaminomethylidene)amino-9-(2-deoxy-b-D-ribofuranosyl)purine 3'-CE phosphoramidite
Reactant of Route 4
Reactant of Route 4
2-(Dimethylaminomethylidene)amino-9-(2-deoxy-b-D-ribofuranosyl)purine 3'-CE phosphoramidite
Reactant of Route 5
2-(Dimethylaminomethylidene)amino-9-(2-deoxy-b-D-ribofuranosyl)purine 3'-CE phosphoramidite
Reactant of Route 6
2-(Dimethylaminomethylidene)amino-9-(2-deoxy-b-D-ribofuranosyl)purine 3'-CE phosphoramidite

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